molecular formula C8H12O2 B096303 Methyl hept-2-ynoate CAS No. 18937-78-5

Methyl hept-2-ynoate

Cat. No. B096303
CAS RN: 18937-78-5
M. Wt: 140.18 g/mol
InChI Key: IATZLNCRIIUXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl hept-2-ynoate is a chemical compound that belongs to the family of alkynes. It is a colorless, oily liquid with a fruity odor. Methyl hept-2-ynoate has various applications in the field of scientific research, including as a reagent for organic synthesis, a flavoring agent, and a pheromone for insect control.

Mechanism Of Action

Methyl hept-2-ynoate has been found to have various mechanisms of action, including as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Methyl hept-2-ynoate has also been found to have antimicrobial and antifungal properties.

Biochemical And Physiological Effects

Methyl hept-2-ynoate has been found to have various biochemical and physiological effects, including as a potent inhibitor of acetylcholinesterase, which can lead to the accumulation of acetylcholine in the synaptic cleft and cause various neurological effects. Methyl hept-2-ynoate has also been found to have cytotoxic effects on cancer cells.

Advantages And Limitations For Lab Experiments

Methyl hept-2-ynoate has various advantages and limitations for lab experiments. One advantage is that it is a readily available reagent for organic synthesis. However, one limitation is that it can be toxic and hazardous to handle, and proper safety precautions must be taken.

Future Directions

There are various future directions for the use of methyl hept-2-ynoate in scientific research. One direction is the development of new synthetic methods for the production of methyl hept-2-ynoate and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for neurological disorders and cancer. Furthermore, the use of methyl hept-2-ynoate as a pheromone for insect control could be further explored.

Synthesis Methods

Methyl hept-2-ynoate can be synthesized through various methods, including the reaction of hept-2-yn-1-ol with methanesulfonyl chloride, the reaction of hept-2-yn-1-ol with methyl chloroformate, and the reaction of hept-2-yn-1-ol with trimethylsilyl trifluoromethanesulfonate.

Scientific Research Applications

Methyl hept-2-ynoate has been widely used in scientific research as a reagent for organic synthesis. It can be used in the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. Methyl hept-2-ynoate has also been used as a flavoring agent in the food industry and as a pheromone for insect control.

properties

CAS RN

18937-78-5

Product Name

Methyl hept-2-ynoate

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl hept-2-ynoate

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3

InChI Key

IATZLNCRIIUXJM-UHFFFAOYSA-N

SMILES

CCCCC#CC(=O)OC

Canonical SMILES

CCCCC#CC(=O)OC

Other CAS RN

18937-78-5

Origin of Product

United States

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